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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperidine

Cat. No.: B057168

In-Depth Technical Guide to 1-(2-
Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine, a
heterocyclic amine with potential applications in chemical synthesis and drug discovery. This
document details its chemical and physical properties, synthesis, and spectral data, and
explores the broader context of the biological activities of related piperidine derivatives.

Core Chemical Information

CAS Number: 15822-77-2[1]
Molecular Formula: C11H1aN202[1]

Molecular Weight: 206.24 g/mol [1]
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Property Value Source

CAS Number 15822-77-2 [1]

Molecular Formula C11H14N202 [1]

Molecular Weight 206.24 g/mol [1]

Appearance Orange-yellow solid [2]

Purity 98% (2]
Synthesis

The primary synthetic route to 1-(2-Nitrophenyl)piperidine is through a nucleophilic aromatic
substitution (SNAr) reaction. This involves the reaction of piperidine with an ortho-substituted
nitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-
withdrawing nitro group in the ortho position activates the aromatic ring, facilitating the
displacement of the leaving group (halide) by the nucleophilic piperidine.

Experimental Protocol: Nucleophilic Aromatic
Substitution

This protocol is adapted from the synthesis of a structurally similar compound, 1-(2,5-
dimethoxy-4-nitrophenyl)piperidine, and can be optimized for the synthesis of 1-(2-
Nitrophenyl)piperidine.

Materials:

1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)

Piperidine

A suitable solvent (e.g., ethanol, DMSO, or neat piperidine)

Base (e.g., K2COs, Na2COs, or excess piperidine)

Ethyl acetate
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e Brine solution
¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
Procedure:

In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen
solvent.

Add piperidine (2-4 equivalents). If not using excess piperidine as the base, add an
appropriate base (e.g., K2COs, 1.5 equivalents).

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography
(TLC).

Upon completion, cool the reaction mixture to room temperature.

If a solid precipitate (inorganic salts) is present, filter the mixture.

Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with water and then with brine.

Dry the organic layer over anhydrous MgSOa4 or NazSOa, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(2-
Nitrophenyl)piperidine.

Logical Workflow for Synthesis

1-Chloro-2-nitrobenzene + Nucleophilic Aromatic Aqueous Workup . Py
Substitution (Reflux) ] (EtOAC, H20, Brine) — Column Chromatography 1-(2-Nitrophenyl)piperidine

Click to download full resolution via product page
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Caption: General workflow for the synthesis of 1-(2-Nitrophenyl)piperidine.

Spectral Data
Mass Spectrometry

The mass spectrum of 1-(2-Nitrophenyl)piperidine shows a molecular ion peak (M+) at m/z
206, consistent with its molecular weight.[3]

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 1-(2-Nitrophenyl)piperidine has been
recorded.[2] Key expected vibrational frequencies include:

e Aromatic C-H stretching: ~3100-3000 cm™1

Aliphatic C-H stretching (piperidine ring): ~2950-2850 cm~1

Asymmetric and symmetric NO2 stretching: ~1520 cm~* and ~1340 cm~!

Aromatic C=C stretching: ~1600-1450 cm™1

C-N stretching: ~1300-1200 cm~*

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 1-(2-Nitrophenyl)piperidine is not readily available in the
searched literature, predictions can be made based on analogous structures like 1-(2-
nitrophenyl)piperazine and substituted 1-(nitrophenyl)piperidines.

e 1H NMR:

o Aromatic protons: Four protons in the aromatic region (likely between & 7.0-8.0 ppm),
exhibiting splitting patterns corresponding to an ortho-disubstituted benzene ring.

o Piperidine protons: Protons on the carbons adjacent to the nitrogen will appear as a
multiplet shifted downfield (likely around & 3.0-3.5 ppm) due to the influence of the
nitrogen and the aromatic ring. The remaining piperidine protons will appear as multiplets
in the upfield region (likely between & 1.5-2.0 ppm).
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o BC NMR:

o Aromatic carbons: Six distinct signals are expected in the aromatic region (6 110-150
ppm). The carbon bearing the nitro group and the carbon attached to the piperidine
nitrogen will be significantly shifted.

o Piperidine carbons: Signals for the piperidine carbons are expected in the aliphatic region,
with the carbons adjacent to the nitrogen appearing more downfield (around & 50-60 ppm)
than the other carbons (around & 20-30 ppm).

Biological Activity and Signaling Pathways

Currently, there are no specific studies in the public domain detailing the biological activity or
the signaling pathways directly modulated by 1-(2-Nitrophenyl)piperidine. However, the
broader class of piperidine derivatives is well-established for its diverse pharmacological

properties.[4][5]

Piperidine-containing compounds are known to exhibit a wide range of biological activities,
including anticancer, antiviral, and neuroprotective effects.[5] The mechanisms of action often
involve the modulation of key signaling pathways. For instance, some piperine derivatives have
been shown to inhibit the TGF-3 signaling pathway, which is implicated in cell growth,
differentiation, and apoptosis.[6] Other piperidine compounds have demonstrated the ability to
induce apoptosis in cancer cells through the caspase signaling cascade.

General Signaling Pathway for Piperidine-Induced
Apoptosis
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Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive
piperidine derivatives.

Given the structural features of 1-(2-Nitrophenyl)piperidine, it is a candidate for biological
screening in various assays, particularly in oncology and neuroscience. The presence of the
nitroaromatic moiety suggests potential for bioreductive activation under hypoxic conditions, a
strategy employed in the design of some anticancer prodrugs.
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Conclusion

1-(2-Nitrophenyl)piperidine is a readily synthesizable compound with well-defined
physicochemical properties. While its specific biological activities remain to be elucidated, its
structural relationship to a broad class of pharmacologically active piperidine derivatives makes
it a compound of interest for further investigation in drug discovery and development. This
guide provides a foundational resource for researchers embarking on the study of this and
related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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